molecular formula C13H14FNO B502351 N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine

Katalognummer: B502351
Molekulargewicht: 219.25g/mol
InChI-Schlüssel: UCXOKIBFFAIZJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine typically involves the reaction of furan derivatives with ethanamine under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce furan alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine is unique due to its specific combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H14FNO

Molekulargewicht

219.25g/mol

IUPAC-Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine

InChI

InChI=1S/C13H14FNO/c1-2-15-9-12-7-8-13(16-12)10-3-5-11(14)6-4-10/h3-8,15H,2,9H2,1H3

InChI-Schlüssel

UCXOKIBFFAIZJW-UHFFFAOYSA-N

SMILES

CCNCC1=CC=C(O1)C2=CC=C(C=C2)F

Kanonische SMILES

CCNCC1=CC=C(O1)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.